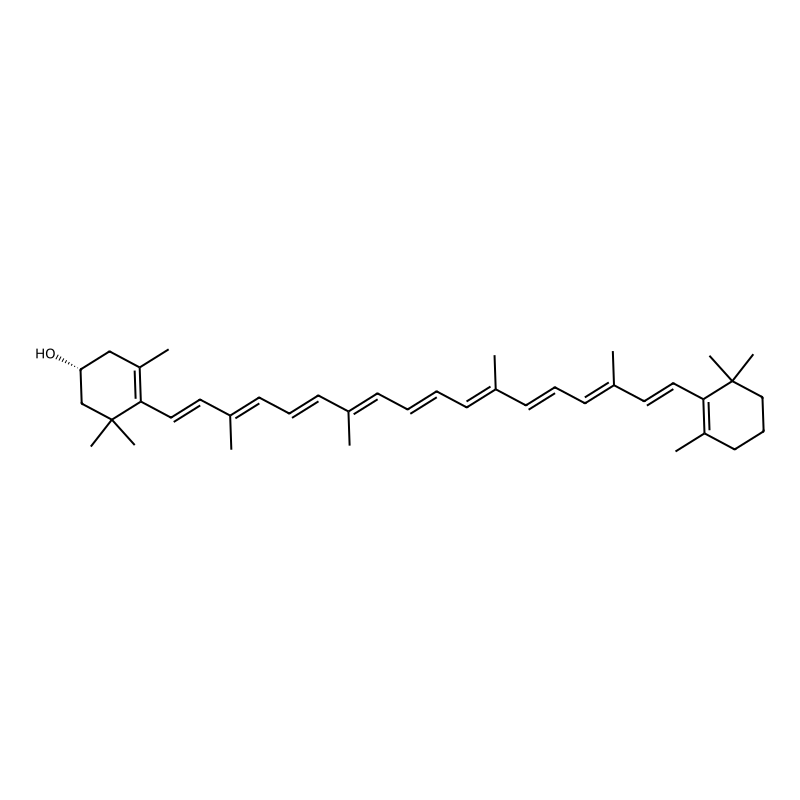

beta-Cryptoxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Beta-cryptoxanthin is a natural, oxygenated carotenoid pigment, structurally similar to beta-carotene but with an added hydroxyl group, classifying it as a xanthophyll. It is a key dietary provitamin A, meaning the human body can convert it into retinol. While many carotenoids exist, beta-cryptoxanthin's unique combination of being a xanthophyll with significant provitamin A activity and high bioavailability from common food sources makes it a specific choice for nutritional and food-coloring applications where these distinct properties are critical.

References

- [1] Burri, B. J., Laretjua, P., & Neidlinger, T. R. (2001). β-Cryptoxanthin- and α-carotene-rich foods have greater apparent bioavailability than β-carotene-rich foods in Western diets. British Journal of Nutrition, 105(2), 212–219.

- [7] Burri, B. J. (2015). Beta-Cryptoxanthin as a source of Vitamin A. Journal of the Science of Food and Agriculture, 95(9), 1786–1794.

- [19] Beta-Cryptoxanthin. (2024). In Wikipedia. Retrieved May 2, 2024, from https://en.wikipedia.org/wiki/%CE%92-Cryptoxanthin

- [21] Gül, K., & Takı, S. (2017). The Biochemistry and Antioxidant Properties of Carotenoids. IntechOpen.

Substituting beta-cryptoxanthin with other carotenoids based on broad classifications like "antioxidant" or "colorant" can lead to critical failures in product performance. For nutritional applications, replacing it with non-provitamin A xanthophylls like lutein or zeaxanthin results in a complete loss of vitamin A activity. Conversely, substituting it with beta-carotene, the most common provitamin A, ignores significant, procurement-relevant differences in bioavailability and metabolic processing. Evidence shows that beta-cryptoxanthin has a markedly higher apparent bioavailability from dietary sources than beta-carotene, meaning a direct substitution is not quantitatively equivalent for achieving target levels in blood or tissues. Therefore, precise carotenoid selection is essential for formulation efficacy and cost-effectiveness.

References

- [5] Olmedilla-Alonso, B., Rodríguez-Rodríguez, E., Beltrán-de-Miguel, B., & Estévez-Santiago, R. (2020). Dietary β-Cryptoxanthin and α-Carotene Have Greater Apparent Bioavailability Than β-Carotene in Subjects from Countries with Different Dietary Patterns. Nutrients, 12(9), 2639.

- [6] Burri, B. J., Laretjua, P., & Neidlinger, T. R. (2011). β-Cryptoxanthin- and α-carotene-rich foods have greater apparent bioavailability than β-carotene-rich foods in Western diets. British Journal of Nutrition, 105(2), 212-219.

- [17] Kim, Y. S., Kim, J., & Lee, S. H. (2021). An Updated Comprehensive Review on Vitamin A and Carotenoids in Breast Cancer: Mechanisms, Genetics, Assessment, Current Evidence, and Future Clinical Implications. Nutrients, 13(9), 3162.

- [23] Higdon, J. (2016). Carotenoids. Linus Pauling Institute.

Superior Apparent Bioavailability Compared to Beta-Carotene

In a meta-analysis of data from over 30,000 subjects, the apparent bioavailability of beta-cryptoxanthin was calculated by comparing blood concentrations to dietary intake. The results showed that consuming comparable amounts of beta-cryptoxanthin-rich foods led to 686% higher concentrations in the blood compared to beta-carotene. A separate analysis of studies on Western diets found a 725% greater blood concentration for beta-cryptoxanthin versus beta-carotene, reinforcing its significantly higher uptake. This is attributed in part to its higher hydrophilicity, which allows for 3 times greater incorporation into micelles during in vitro digestion compared to beta-carotene.

| Evidence Dimension | Apparent Bioavailability (Blood Concentration / Dietary Intake) |

| Target Compound Data | 686% to 725% higher resulting blood concentration than beta-carotene for a comparable dietary intake. |

| Comparator Or Baseline | Beta-Carotene (normalized baseline) |

| Quantified Difference | Approx. 7-fold greater apparent bioavailability |

| Conditions | Meta-analysis of human dietary studies comparing carotenoid intake with serum concentrations. |

This dramatically higher bioavailability means lower doses are required to achieve target physiological concentrations, directly impacting formulation cost and product efficacy.

Unique Provitamin A Activity Among Common Xanthophylls

Beta-cryptoxanthin is one of the three main dietary provitamin A carotenoids, alongside alpha- and beta-carotene, that can be converted by the body into retinol. This contrasts directly with other common dietary xanthophylls like lutein and zeaxanthin, which possess no provitamin A activity. According to the National Institutes of Health, the bioconversion ratio for dietary beta-cryptoxanthin is 24:1 (24 mcg to produce 1 mcg of retinol), compared to 12:1 for beta-carotene. While the conversion rate is lower per microgram, its superior bioavailability can make it an equivalent or better source of vitamin A from food matrices.

| Evidence Dimension | Provitamin A Activity (Conversion to Retinol) |

| Target Compound Data | Can be converted to retinol (24:1 dietary ratio). |

| Comparator Or Baseline | Lutein & Zeaxanthin (No provitamin A activity); Beta-Carotene (12:1 dietary ratio). |

| Quantified Difference | Qualitatively distinct from non-provitamin A xanthophylls; quantitatively different conversion from beta-carotene. |

| Conditions | Standardized Retinol Activity Equivalent (RAE) conversion factors established by the U.S. Institute of Medicine. |

For formulations requiring both a xanthophyll structure and vitamin A contribution, beta-cryptoxanthin is a non-substitutable choice over lutein or zeaxanthin.

Demonstrated Activity in Modulating Bone Cell Signaling Pathways

In vitro studies show beta-cryptoxanthin has specific effects on bone homeostasis pathways not typically associated with other carotenoids like beta-carotene. It has been shown to suppress osteoclast differentiation and bone resorption induced by signaling molecules like lipopolysaccharide (LPS) and RANKL. Specifically, beta-cryptoxanthin directly inhibits the activity of IKKβ (inhibitor of NF-κB kinase), a key enzyme in the NF-κB signaling cascade that promotes osteoclast formation. This mechanism provides a molecular basis for its observed anabolic effect on bone, differentiating its biological function from carotenoids primarily valued for antioxidant or vitamin A activity.

| Evidence Dimension | Inhibition of Osteoclast Differentiation Pathways |

| Target Compound Data | Directly suppresses RANKL-mediated osteoclastogenesis and inhibits IKKβ activity. |

| Comparator Or Baseline | General carotenoids (e.g., Beta-Carotene) not typically studied for or associated with this specific mechanism. |

| Quantified Difference | Qualitative functional differentiation in a specific cell signaling pathway relevant to bone health. |

| Conditions | In vitro mouse calvarial organ cultures and Raw264.7 cell lines. |

This evidence supports its use as a specialized ingredient in formulations for bone health, a niche where generic carotenoid substitutes lack a comparable mechanistic rationale.

High-Bioavailability Provitamin A Fortification

For fortifying foods, beverages, or dietary supplements where achieving a target vitamin A status is critical. Its superior apparent bioavailability compared to beta-carotene allows for lower input quantities to achieve the same physiological effect, potentially reducing costs and minimizing impact on the product matrix.

Formulation of Advanced Bone Health Supplements

As a functional ingredient in supplements aimed at supporting bone homeostasis. Its demonstrated ability to modulate osteoclast signaling pathways provides a specific, evidence-based rationale for its inclusion over other carotenoids that lack this targeted biological activity.

Multi-Benefit Nutritional and Cosmetic Formulations

In complex supplements or topical formulations that require a single ingredient providing antioxidant capacity, color, and convertible vitamin A. Its unique position as a provitamin A xanthophyll makes it a non-substitutable choice when the benefits of both carotenoid classes are desired from a single compound.

References

- [4] Yamaguchi, M. (2012). Role of carotenoid β-cryptoxanthin in bone homeostasis. Journal of biomedical science, 19(1), 36.

- [5] Olmedilla-Alonso, B., Rodríguez-Rodríguez, E., Beltrán-de-Miguel, B., & Estévez-Santiago, R. (2020). Dietary β-Cryptoxanthin and α-Carotene Have Greater Apparent Bioavailability Than β-Carotene in Subjects from Countries with Different Dietary Patterns. Nutrients, 12(9), 2639.

- [6] Burri, B. J., Laretjua, P., & Neidlinger, T. R. (2011). β-Cryptoxanthin- and α-carotene-rich foods have greater apparent bioavailability than β-carotene-rich foods in Western diets. British Journal of Nutrition, 105(2), 212-219.

- [9] Hirata, N., Tokuda, H., Iitsuka, M., Inare, J., Uchiyama, S., Ikarashi, N., ... & Sugiyama, K. (2019). Beta-Cryptoxanthin Inhibits Lipopolysaccharide-Induced Osteoclast Differentiation and Bone Resorption via the Suppression of Inhibitor of NF-κB Kinase Activity. Nutrients, 11(2), 368.

- [17] Kim, Y. S., Kim, J., & Lee, S. H. (2021). An Updated Comprehensive Review on Vitamin A and Carotenoids in Breast Cancer: Mechanisms, Genetics, Assessment, Current Evidence, and Future Clinical Implications. Nutrients, 13(9), 3162.

- [19] Beta-Cryptoxanthin. (2024). In Wikipedia. Retrieved May 2, 2024, from https://en.wikipedia.org/wiki/%CE%92-Cryptoxanthin